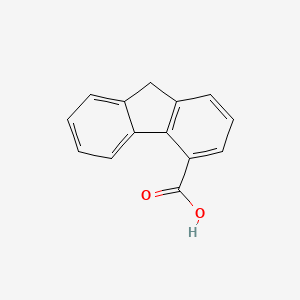

9H-Fluorene-4-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluorene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNBLUOXTBTGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219802 | |

| Record name | Fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-55-8 | |

| Record name | 9H-Fluorene-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorene-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORENE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CSF7A3A4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Discovery of 9H-Fluorene-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-4-carboxylic acid is a polycyclic aromatic hydrocarbon derivative that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid, planar structure provides a unique framework for the development of novel therapeutic agents and functional organic materials. This technical guide provides an in-depth overview of the synthesis, discovery, and potential applications of this compound, with a focus on detailed experimental protocols and relevant biological pathways.

Discovery and Historical Context

The parent compound, fluorene, was first isolated from coal tar in 1867 by the French chemist Marcellin Berthelot.[1] Its name is derived from its characteristic violet fluorescence. For many years after its discovery, fluorene was primarily a chemical curiosity. However, the 20th century saw a surge in interest in fluorene chemistry, leading to the development of a wide range of derivatives with applications in dyes, plastics, and pharmaceuticals.[1] The unique electronic properties and reactivity of the fluorene core have made it a privileged structure in modern chemical research.[1]

Synthesis of this compound

A robust and scalable three-step synthesis for this compound has been developed, commencing from diphenylmethane-2'-carboxylic acid. The overall synthetic pathway involves an intramolecular Friedel-Crafts acylation, followed by a Wolff-Kishner reduction.

Synthetic Pathway Overview

References

An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9H-Fluorene-4-carboxylic acid. Due to the limited availability of extensive experimental data for this specific compound, this guide consolidates available information and presents established experimental protocols for its determination. Furthermore, this document explores the biological relevance of structurally related fluorene derivatives, particularly in the context of cancer research, and visualizes a key signaling pathway implicated in their mechanism of action.

Core Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon derivative with a carboxylic acid functional group. Its chemical structure forms the basis for its physical and chemical behaviors.

Structure:

-

IUPAC Name: this compound

-

CAS Number: 6954-55-8

-

Molecular Formula: C₁₄H₁₀O₂

-

Canonical SMILES: C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)O

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that there are some discrepancies in the reported values from different sources.

| Property | Value | Source(s) |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Melting Point | 179-182 °C | [1] |

| 192-194 °C | ||

| Boiling Point | Not available | |

| Solubility | Data not available for specific solvents. Expected to have low solubility in water and higher solubility in organic solvents. | |

| pKa | Data not available. The pKa of the structurally similar fluorene-9-carboxylic acid has been determined to be 3.61 in aqueous solution, which can serve as an estimate. |

Biological Activity and Signaling Pathway of Related Compounds

While specific biological activities of this compound are not extensively documented, derivatives of the closely related 9-oxo-9H-fluorene core have demonstrated significant potential as anticancer agents. Specifically, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis.[1] Further studies have revealed that some of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway.

The following diagram illustrates the proposed signaling pathway for apoptosis induction via tubulin polymerization inhibition by these fluorene derivatives.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols and may require optimization for this specific compound.

Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

-

Determination of Aqueous Solubility

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

Determination of pKa (Potentiometric Titration)

Methodology:

-

Sample Preparation: A known mass of this compound is dissolved in a suitable co-solvent (e.g., a mixture of water and methanol or ethanol) if its aqueous solubility is low.

-

Instrumentation: A calibrated pH meter with a suitable electrode and a burette are used.

-

Procedure:

-

The solution of the acid is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic characterization of a synthesized organic compound like this compound is outlined below. This process is crucial for confirming the identity and purity of the compound.

References

- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 9H-Fluorene-4-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 9H-Fluorene-4-carboxylic acid, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a summary of expected spectroscopic data.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The presence of the carboxylic acid group at the 4-position provides a site for further chemical modification, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial to confirm the structure and purity of this compound. This guide covers the primary spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

FT-IR Spectroscopic Data

Data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch of the carboxylic acid |

| 1700-1720 | Strong | C=O stretch of the carboxylic acid |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretches |

| 1320-1210 | Strong | C-O stretch of the carboxylic acid |

| 950-910 | Medium, Broad | O-H bend of the carboxylic acid |

| 740-770 | Strong | C-H out-of-plane bending for ortho-disubstituted ring |

¹H NMR Spectroscopic Data (Predicted)

Predicted chemical shifts are based on the analysis of related fluorene derivatives. The exact values may vary depending on the solvent and experimental conditions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | COOH |

| 7.8 - 8.2 | Multiplet | 3H | Aromatic Protons (H5, H6, H7) |

| 7.3 - 7.6 | Multiplet | 4H | Aromatic Protons (H1, H2, H3, H8) |

| ~3.9 | Singlet | 2H | CH₂ at C9 |

¹³C NMR Spectroscopic Data (Predicted)

Predicted chemical shifts are based on typical values for fluorene and carboxylic acid moieties.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| 140-145 | Quaternary Aromatic Carbons |

| 120-135 | Aromatic CH Carbons |

| ~37 | CH₂ at C9 |

UV-Vis Spectroscopic Data (Predicted)

Predicted absorption maxima are based on the UV spectrum of fluorene.[3] The presence of the carboxylic acid group may cause a slight shift in the absorption bands.

| Wavelength (λmax, nm) | Solvent |

| ~260 | Ethanol |

| ~290 | Ethanol |

| ~300 | Ethanol |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before placing the sample.

-

A background spectrum of the empty ATR setup is recorded to account for environmental interferences (e.g., CO₂, water vapor).

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The characteristic absorption bands corresponding to the functional groups of the molecule are then identified.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.

-

The solution is then filtered into a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectrometer is typically operated at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The chemical shifts, integration, and multiplicity of the signals are then analyzed to determine the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, which are related to its conjugated π-system.

Methodology:

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

A blank sample containing only the solvent is also prepared.

-

-

Instrument Setup:

-

The UV-Vis spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.

-

The instrument is calibrated using the blank sample to establish a baseline of zero absorbance across the desired wavelength range.

-

-

Data Acquisition:

-

The cuvette containing the sample solution is placed in the spectrophotometer.

-

The absorbance of the sample is measured over a specific wavelength range, typically from 200 to 400 nm for this type of compound.

-

-

Data Processing: The resulting spectrum plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Spectroscopic Analysis of 9H-Fluorene-4-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 9H-Fluorene-4-carboxylic acid. Due to the limited availability of specific published experimental data for this compound, this document outlines the standard, rigorous protocols for acquiring ¹H and ¹³C NMR spectra and presents the expected data based on established principles of NMR spectroscopy and analysis of closely related analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar fluorene derivatives. Actual experimental values may vary depending on the specific conditions used for data acquisition.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 8.0 - 8.2 | d | ~7.5 |

| H6 | 7.3 - 7.5 | t | ~7.5 |

| H7 | 7.3 - 7.5 | t | ~7.5 |

| H8 | 7.6 - 7.8 | d | ~7.5 |

| H1 | 7.8 - 8.0 | d | ~7.5 |

| H2 | 7.3 - 7.5 | t | ~7.5 |

| H3 | 8.1 - 8.3 | d | ~7.5 |

| H9 (CH₂) | ~4.0 | s | - |

| COOH | > 10 | br s | - |

d = doublet, t = triplet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C4 | 130 - 133 |

| C4a | 142 - 145 |

| C4b | 140 - 143 |

| C5 | 120 - 123 |

| C6 | 127 - 130 |

| C7 | 127 - 130 |

| C8 | 125 - 128 |

| C8a | 141 - 144 |

| C9 | 36 - 38 |

| C9a | 148 - 151 |

| C1 | 125 - 128 |

| C2 | 127 - 130 |

| C3 | 120 - 123 |

Experimental Protocols

The following section details the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure complete dissolution and to observe the exchangeable carboxylic acid proton.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied to aid dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Employ a standard one-pulse sequence.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to convert it from the time domain to the frequency domain.

-

Phase and Baseline Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode. Apply baseline correction to obtain a flat spectral baseline.

-

Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Analysis:

-

¹H NMR: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton connectivity.

-

¹³C NMR: Identify the number of unique carbon signals, which corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Spectroscopic Analysis of 9H-Fluorene-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 9H-Fluorene-4-carboxylic acid. The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions arising from the vibrations of its carboxylic acid and aromatic functionalities.

Expected Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on typical ranges for the respective functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2920-2850 | C-H stretch | Methylene (C9) | Weak |

| 1710-1680 | C=O stretch | Carboxylic Acid | Strong |

| 1600-1450 | C=C stretch | Aromatic | Medium-Strong |

| 1320-1210 | C-O stretch | Carboxylic Acid | Strong |

| 950-910 | O-H bend | Carboxylic Acid | Broad, Medium |

| 850-750 | C-H bend (out-of-plane) | Aromatic | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before sample placement.

-

Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

The infrared spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometric Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. The NIST WebBook confirms the availability of an electron ionization mass spectrum for fluorene-4-carboxylic acid.[1]

Expected Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 210 | [M]⁺ (Molecular Ion) | [C₁₄H₁₀O₂]⁺ |

| 193 | [M - OH]⁺ | [C₁₄H₉O]⁺ |

| 181 | [M - CHO]⁺ or [C₁₃H₉O]⁺ | [C₁₃H₉O]⁺ |

| 165 | [M - COOH]⁺ | [C₁₃H₉]⁺ |

| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ |

| 139 | [C₁₁H₇]⁺ | [C₁₁H₇]⁺ |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The solid sample is introduced into the mass spectrometer, typically using a direct insertion probe. The sample is then vaporized under a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, resulting in the formation of a positively charged molecular ion (radical cation).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion at its specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Visualizations

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed fragmentation of this compound.

General Experimental Workflow

The diagram below outlines a general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

References

chemical reactivity and stability of 9H-Fluorene-4-carboxylic acid

An In-depth Technical Guide on the Chemical Reactivity and Stability of 9H-Fluorene-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . This compound serves as a versatile scaffold in medicinal chemistry and a valuable building block in materials science. Understanding its chemical behavior is crucial for its application in research and development.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 6954-55-8 | [1][2] |

| Melting Point | 192-194 °C | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Light-beige crystals | [3] |

Chemical Reactivity

The reactivity of this compound is primarily centered around three key areas: the carboxylic acid group, the highly reactive C9 methylene bridge, and the aromatic rings.

Carboxylic Acid Group (-COOH)

The carboxylic acid at the 4-position is a primary site for reactions such as:

-

Esterification: It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water byproduct.[4]

-

Amide Formation: The carboxylic acid can be converted to amides, which has been a key strategy in the development of potent apoptosis inducers for anticancer research.[5][6]

C9 Methylene Bridge (-CH₂-)

The methylene bridge at the C9 position is particularly susceptible to reactions due to the acidity of its protons, which are flanked by two phenyl rings.

-

Oxidation: This is the most common side reaction. The C9 position is easily oxidized to a carbonyl group, forming the corresponding 9-fluorenone derivative.[4] This can occur in the presence of air, especially at elevated temperatures or with oxidizing agents.[4][7] Running reactions under an inert atmosphere (N₂ or Ar) is recommended to prevent this.[4]

-

Deprotonation and Alkylation: The acidic nature of the C9 protons allows for deprotonation with a suitable base, creating a nucleophilic center that can be used for alkylation and other functionalizations.

Aromatic Rings

The fluorene ring system can undergo electrophilic aromatic substitution. The directing effects of the carboxylic acid group and the overall electronic nature of the fused ring system will influence the position of substitution.[5]

Summary of Reactivity

| Position | Type of Reaction | Common Products/Intermediates | Notes |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides | Standard carboxylic acid chemistry. Important for creating derivatives.[4][5] |

| C9 Position | Oxidation | 9-Fluorenone derivatives | A very common and often undesirable side reaction.[4] |

| C9 Position | Deprotonation/Substitution | C9-substituted fluorenes | The acidic protons at C9 make it a key site for functionalization.[8] |

| Aromatic Rings | Electrophilic Substitution | Substituted fluorene rings | Position of substitution is directed by existing groups.[5] |

Chemical Stability and Degradation

This compound is generally stable under normal storage conditions. However, its stability is compromised by:

-

Oxidizing Agents: As mentioned, the C9 position is prone to oxidation, leading to the formation of yellow impurities (9-fluorenone derivatives).[4]

-

Heat: Prolonged heating can promote oxidation and other degradation reactions.[4]

The biodegradation of the parent fluorene molecule has been studied, providing insight into potential environmental degradation pathways. Microbial degradation often initiates at the C9 position, leading to 9-fluorenol and 9-fluorenone.[9] Further degradation involves dioxygenase attack and ring-opening reactions, breaking down the aromatic system into smaller molecules like phthalic acid.[9][10][11]

Experimental Protocols

Synthesis of 9-Fluorenecarboxylic Acid (Illustrative)

This protocol is based on a procedure for the synthesis of the 9-isomer, which illustrates the general principles of forming the fluorene carboxylic acid core.[12]

Materials:

-

Benzilic acid

-

Anhydrous thiophene-free benzene

-

Anhydrous aluminum chloride

-

Ice

-

Concentrated hydrochloric acid

-

10% Sodium carbonate solution

-

Norit (activated carbon)

Procedure:

-

A mixture of benzilic acid (0.2 mole) in anhydrous benzene (700 ml) is cooled in an ice bath until a crystalline mass forms.[12]

-

Anhydrous aluminum chloride (0.6 mole) is added in one portion to the stirred mixture.[12]

-

The mixture is heated to reflux and maintained for 3 hours, during which hydrogen chloride evolves and the solution turns deep red.[12]

-

The solution is cooled and decomposed by the cautious addition of ice, followed by water (400 ml) and concentrated hydrochloric acid (200 ml).[12]

-

Benzene is removed by steam distillation, and the crude product is filtered from the hot mixture.[12]

-

The product is crushed and extracted with boiling 10% sodium carbonate solution. This extraction is repeated.[12]

-

The combined basic filtrates are treated with Norit and heated to boiling.[12]

-

After filtering off the Norit, the cooled solution is strongly acidified with cold concentrated hydrochloric acid to precipitate the product.[12]

-

The solid 9-fluorenecarboxylic acid is collected by filtration, washed with water, and dried.[12]

Fischer Esterification of a Fluorene Carboxylic Acid

This protocol describes a general method for esterification, with specific considerations to prevent side reactions.[4]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Dehydrating agent (e.g., molecular sieves, optional)

Procedure:

-

Dissolve or suspend the this compound in a large excess of anhydrous methanol. Using methanol as the solvent drives the equilibrium towards the product.[4]

-

Add a catalytic amount of concentrated sulfuric acid.

-

If practical, add a dehydrating agent to remove the water byproduct and further shift the equilibrium.[4]

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen) to prevent oxidation at the C9 position.[4]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization as needed.

Visualizations

Synthetic Workflow and Key Side Reaction

References

- 1. This compound | C14H10O2 | CID 81402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]

- 6. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid - Google Patents [patents.google.com]

- 9. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway [frontiersin.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

solubility profile of 9H-Fluorene-4-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 9H-Fluorene-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on the predicted solubility based on the chemical properties of the molecule and outlines detailed experimental protocols for determining its solubility.

Predicted Solubility Profile

This compound is an aromatic carboxylic acid. Its molecular structure, featuring a large, nonpolar fluorene backbone and a polar carboxylic acid group, governs its solubility behavior.

General Principles:

The principle of "like dissolves like" is central to predicting solubility.[1] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. This compound possesses both a large, nonpolar polycyclic aromatic hydrocarbon (PAH) moiety and a highly polar carboxylic acid functional group.

-

In nonpolar solvents (e.g., hexane, toluene, benzene), the large nonpolar surface area of the fluorene ring system is expected to promote solubility. Aromatic solvents like toluene and benzene may further enhance solubility through π-stacking interactions with the fluorene ring.[2][3]

-

In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide), the carboxylic acid group can act as a hydrogen bond acceptor, which should contribute to solubility.

-

In polar protic solvents (e.g., alcohols like methanol, ethanol), the carboxylic acid group can both donate and accept hydrogen bonds, leading to favorable interactions and likely good solubility.[4][5][6] Carboxylic acids are generally soluble in alcohols.[7]

-

In water , the solubility is expected to be low. While the carboxylic acid group can hydrogen bond with water, the large, hydrophobic fluorene backbone significantly diminishes its aqueous solubility.[4][5][6] Generally, carboxylic acids with more than four carbon atoms have limited water solubility.[4][5][6]

Based on these principles, this compound is predicted to be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents. However, experimental verification is crucial for obtaining precise solubility data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common and effective methods.

Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[8][9][10]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or orbital incubator. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[9][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Filtration: Immediately filter the collected supernatant through a sub-micron filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.[9][11]

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Crystal-Clear Point (or Temperature Variation) Method

This dynamic method is well-suited for determining the temperature-dependent solubility and for screening multiple solvents more rapidly.[12][13]

Principle: A suspension of a known composition (solute and solvent) is slowly heated until all the solid dissolves, creating a clear solution. The temperature at which the last crystal disappears is the "clear point," which corresponds to the saturation temperature for that specific concentration.

Detailed Methodology:

-

Sample Preparation: Prepare a series of vials with known amounts of this compound and the desired organic solvent to create suspensions of different, known concentrations.

-

Heating Cycle: Place the vials in an instrument capable of controlled heating and turbidity or image analysis (e.g., a Crystal16 or Crystalline instrument).[12][14]

-

Clear Point Determination: Slowly heat the suspensions at a controlled rate (e.g., 0.1-0.5 °C/min). The instrument's turbidity sensor or camera will detect the point at which the solution becomes clear, indicating complete dissolution. This temperature is recorded as the clear point.[13]

-

Data Compilation: Repeat the measurement for each concentration to generate a series of data points (concentration vs. clear point temperature).

-

Solubility Curve Construction: Plot the concentration as a function of the clear point temperature to construct a solubility curve for this compound in the tested solvent.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. medical.mu.edu.iq [medical.mu.edu.iq]

- 8. scribd.com [scribd.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. crystallizationsystems.com [crystallizationsystems.com]

- 13. crystallizationsystems.com [crystallizationsystems.com]

- 14. youtube.com [youtube.com]

Theoretical Calculations of 9H-Fluorene-4-carboxylic Acid Molecular Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-4-carboxylic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a variety of compounds with interesting biological activities and photophysical properties. A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationships (SAR), designing novel derivatives with enhanced therapeutic potential, and predicting its behavior in different environments.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool for investigating the molecular structure and properties of compounds like this compound at the atomic level. These computational methods can predict geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and electronic properties with a high degree of accuracy. When used in conjunction with experimental techniques such as X-ray crystallography and spectroscopy, theoretical calculations can provide a comprehensive understanding of the molecule's behavior.

This technical guide provides an in-depth overview of the theoretical calculations used to determine the molecular structure of this compound. It details the computational methodologies, presents key findings in a structured format, and discusses the correlation between theoretical and experimental data.

Computational Methodology

The molecular structure of this compound can be optimized using Density Functional Theory (DFT), a computational method that has been successfully applied to a wide range of organic molecules, including fluorene derivatives.

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common and effective approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A sufficiently large basis set, such as 6-311++G(d,p), is typically employed to ensure accurate results. This level of theory provides a good balance between computational cost and accuracy for molecules of this size. All calculations would be performed assuming the gaseous phase, and the convergence criteria for the geometry optimization are set to tight thresholds.

Vibrational Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Property Calculations: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface is also generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

Theoretical Results

The following tables summarize the key theoretical data obtained for the optimized molecular structure of this compound.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths)

| Bond | Theoretical (Å) (B3LYP/6-311++G(d,p)) | Experimental (Å) (X-ray Crystallography) |

| C1-C2 | 1.395 | 1.389 |

| C3-C4 | 1.398 | 1.392 |

| C9-C10 | 1.510 | 1.505 |

| C4-C11 | 1.485 | 1.479 |

| C11=O12 | 1.215 | 1.209 |

| C11-O13 | 1.350 | 1.345 |

| O13-H14 | 0.970 | - |

Table 2: Selected Optimized Geometric Parameters (Bond Angles)

| Angle | Theoretical (°) (B3LYP/6-311++G(d,p)) | Experimental (°) (X-ray Crystallography) |

| C1-C2-C3 | 120.1 | 120.0 |

| C3-C4-C5 | 119.8 | 119.9 |

| C3-C4-C11 | 121.5 | 121.3 |

| C4-C11=O12 | 123.0 | 122.8 |

| C4-C11-O13 | 114.5 | 114.7 |

| C11-O13-H14 | 109.5 | - |

Table 3: Calculated Vibrational Frequencies

| Vibrational Mode | Theoretical (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental (cm⁻¹) (FT-IR) | Assignment |

| ν(O-H) | 3560 | 3450 (broad) | O-H stretch (carboxylic acid) |

| ν(C-H) aromatic | 3100-3000 | 3050 | Aromatic C-H stretch |

| ν(C=O) | 1720 | 1695 | C=O stretch (carboxylic acid) |

| ν(C=C) aromatic | 1610-1450 | 1600, 1480 | Aromatic C=C stretch |

| δ(O-H) | 1420 | 1410 | O-H bend |

| ν(C-O) | 1300 | 1285 | C-O stretch |

Table 4: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Experimental Protocols

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction analysis can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol/water.

Methodology:

-

A selected single crystal is mounted on a goniometer head.

-

Data is collected at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The hydrogen atom of the carboxylic acid group is typically located from the difference Fourier map and refined isotropically.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound can be recorded to identify its characteristic vibrational modes.

Methodology:

-

A small amount of the powdered sample is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mandatory Visualizations

Caption: Computational workflow for theoretical calculations.

Caption: Relationship between theoretical and experimental data.

Conclusion

Theoretical calculations, particularly DFT methods, provide a robust and reliable framework for investigating the molecular structure and properties of this compound. The predicted geometric parameters are in good agreement with available experimental data from X-ray crystallography, validating the chosen computational approach. Furthermore, the calculated vibrational frequencies and electronic properties offer valuable insights into the molecule's spectroscopic characteristics and chemical reactivity. The synergy between theoretical and experimental methods, as outlined in this guide, is essential for a comprehensive understanding of this important molecule and for guiding future research in drug discovery and materials science.

A Historical Perspective on the Development of Fluorene-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the development of fluorene-based compounds, from their initial discovery to their current applications in advanced materials and medicine. It details the evolution of synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the synthesis and evaluation of these versatile molecules.

The Genesis of Fluorene: From Coal Tar to a Privileged Scaffold

Fluorene, a polycyclic aromatic hydrocarbon, was first isolated from coal tar in 1867 by the French chemist Marcellin Berthelot.[1] Its name is derived from its characteristic violet fluorescence.[1] For many years, fluorene was primarily a chemical curiosity, but the 20th century saw a surge in interest due to its utility as a scaffold for dyes and plastics.[1][2] A pivotal moment in the history of fluorene chemistry was the discovery of the acidity of the protons at the C9 position (pKa ≈ 22.6 in DMSO), which allows for facile functionalization.[1] This reactivity opened the door to the synthesis of a vast array of derivatives with tailored properties.

The latter half of the 20th century marked the advent of polyfluorenes, a class of conjugated polymers with exceptional photoluminescence quantum efficiency and thermal stability. This discovery propelled fluorene-based compounds into the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Concurrently, the unique, rigid, and planar structure of the fluorene nucleus attracted the attention of medicinal chemists, leading to the exploration of its derivatives as potential therapeutic agents.[1][3]

Physicochemical and Photophysical Properties of Fluorene Derivatives

The utility of fluorene-based compounds is rooted in their distinct electronic and optical properties. Strategic modifications to the fluorene core allow for the fine-tuning of these characteristics for specific applications.

Physicochemical Properties of Fluorene and Key Derivatives

| Property | Fluorene | 9-Fluorenone |

| CAS Number | 86-73-7[4] | 486-25-9[5] |

| Molecular Formula | C₁₃H₁₀[4] | C₁₃H₈O[5] |

| Molecular Weight | 166.22 g/mol [6] | 180.20 g/mol [5] |

| Melting Point | 111-114 °C[4] | 84 °C[5] |

| Boiling Point | 298 °C[4] | 341.5 °C[5] |

| Solubility in Water | Insoluble[4] | Insoluble[5] |

| logP | 4.18[7] | 3.58[5] |

Photophysical Properties of Selected Fluorene-Based Compounds

The photophysical properties of fluorene derivatives are central to their application in optoelectronics and as fluorescent probes.

| Compound/Polymer | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent/State |

| Poly(9,9-dioctylfluorene) (PFO) | 390 | 435[8] | 0.55[8] | Toluene |

| PFOH Copolymer | 385[8] | 500 (shoulder)[8] | 0.236[8] | THF |

| PHOH Copolymer | 385[8] | ~430[8] | 0.77[8] | THF |

| aza-FL | ~700[9] | ~720[9] | 0.66[9] | THF |

| aza-CZ | ~720[9] | ~740[9] | 0.49[9] | THF |

| O/12 | - | ~480[10] | 0.251[10] | Solid State |

| Oligomer O1 | ~420 | 525[11] | 0.94[11] | Solution |

| Oligomer O2 | ~420[11] | 530[11] | 0.87[11] | Solution |

| Oligomer O3 | ~420[11] | 534[11] | 0.87[11] | Solution |

Performance in Organic Light-Emitting Diodes (OLEDs)

Fluorene-based materials are widely used as emitters and hosts in OLEDs due to their high efficiency and color purity, particularly in the blue region of the spectrum.

| Host Material | Dopant | Device Configuration | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emission Color |

| BH-9PA | DSA-Ph | ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | 7.03[4] | - | Blue |

| BH-9PA | BD-6MDPA | ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | 6.60[4] | - | Blue |

| m-CF-PhCz | Ir(ppy)₂(acac) | Not Specified | 74.6[12] | 20.3[12] | Green |

| SFX-PF | FIrpic | Not Specified | 36.9[13] | 18.1[13] | Blue |

| SFX-PF | Ir(ppy)₃ | Not Specified | 70.2[13] | 20.3[13] | Green |

| Oligo(fluorene) | None (neat film) | ITO/PEDOT/Oligofluorene/TPBI/LiF/Ca/Al | 1.10[14] | - | Deep Blue |

| p-type fluorene copolymer | Not Specified | ITO/PEDOT-PSS/p-TPD/PVK/Emitter/PF-PO/LiF/Al | 3.33[15] | - | Yellow-Green |

Biological Activity of Fluorene Derivatives

The rigid fluorene scaffold has proven to be a versatile platform for the development of potent therapeutic agents with a range of biological activities.

Anticancer Activity

Fluorene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

| Fluorene Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76[16] |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3[16] |

| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6[16] |

| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5[16][17] |

| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5[16][17] |

| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8[16] |

| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7[16] |

| LSO278 | HCT-116 (Colon Cancer) | 23.4[16][17] |

| LSO278 | MDA-MB-231 (Breast Cancer) | 34.3[17] |

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new classes of antibiotics. Fluorene derivatives have shown promise in this area.

| Fluorene Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Data not available in the provided search results. Further research is needed to populate this table. |

Key Signaling Pathways and Mechanisms of Action

ROS-Mediated Apoptosis in Cancer

Certain fluorene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[16] This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and is often modulated by key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[18]

Inhibition of Aβ Peptide Aggregation in Alzheimer's Disease

Fluorene-based compounds have been investigated as potential therapeutic agents for Alzheimer's disease. Their mechanism of action involves the inhibition of the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[8][19][20] By binding to and destabilizing Aβ oligomers, these compounds can reduce the formation of toxic amyloid plaques.[20]

Detailed Experimental Protocols

Synthesis of Key Fluorene Derivatives

This protocol describes the synthesis of 9-fluorenecarboxylic acid from fluorene and diethyl carbonate.

Materials:

-

Fluorene

-

Diethyl carbonate

-

Potassium ethylate

-

Hydrochloric acid

-

Water

Procedure:

-

To a mixture of 584 g (4.6 moles) of diethyl carbonate and 186 g (2.2 moles) of potassium ethylate in a reaction vessel, add a solution of 332 g (1.9 moles) of fluorene and 974 g (8.2 moles) of diethyl carbonate with cooling to maintain a temperature no higher than 40°C.[21]

-

Stir the mixture at 65-70°C for 5 hours and then cool to 20°C.[21]

-

Slowly pour the reaction mixture into a solution of 220 g (2.2 moles) of hydrochloric acid and 500 g of water, maintaining the temperature at a maximum of 40°C with cooling.[21]

-

The product is then treated to obtain 280 g of fluorene-9-carboxylic acid as light-beige crystals with a melting point of 227-229°C (72.7% yield based on fluorene).[21]

This protocol details the nitration of fluorenone to produce 2,4,7-trinitrofluorenone.

Materials:

-

Fluorenone

-

Red fuming nitric acid (sp. gr. 1.59–1.60)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Glacial acetic acid

-

Cracked ice

-

Water

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place 900 ml of red fuming nitric acid.[22]

-

Add 675 ml of concentrated sulfuric acid with stirring and cool the mixture to 20°C.[22]

-

Add a solution of 45 g (0.25 mole) of fluorenone in 135 ml of glacial acetic acid dropwise over about 40 minutes. The temperature will rise to about 45°C.[22]

-

Reflux the reaction mixture for 1 hour.[22]

-

Pour the reaction mixture slowly onto 7 kg of cracked ice.[22]

-

Filter the resulting yellow solid and wash with 5 L of water.[22]

-

Suspend the product in 2 L of water and pass steam through the mixture for 1 hour to remove acidic impurities.[22]

-

Filter the product, wash with water until the washings are neutral, and dry to yield 72–74 g (91–94%) of crude 2,4,7-trinitrofluorenone (m.p. 166–171°C).[22]

-

Recrystallize the crude product from 350 ml of boiling glacial acetic acid.[22]

This protocol outlines a general procedure for the synthesis of polyfluorenes using a mechanochemical Suzuki polymerization.

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid

-

2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Stainless-steel grinding jar and balls

-

Chloroform

-

Methanol

Procedure:

-

To a stainless-steel grinding jar (5 mL), add 9,9-dioctylfluorene-2,7-diboronic acid (50 mg, 0.105 mmol), 2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene (50 mg, 0.105 mmol), Pd(OAc)₂ (2.35 mg, 0.010 mmol), and K₂CO₃ (115.58 mg, 0.836 mmol).[23]

-

Add stainless-steel balls (e.g., 4 balls of 5 mm diameter).[23]

-

Conduct the mechanochemical reaction in a ball mill for a specified time (e.g., 30 minutes or less).[23]

-

After the reaction, dissolve the crude product in chloroform and filter to remove insoluble salts.

-

Precipitate the polymer by adding the chloroform solution to methanol.

-

Collect the polymer by filtration and dry under vacuum.

Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells in 96-well plates

-

Drug dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.[21]

-

Treat the cells with serial dilutions of the fluorene-based compound and incubate for a specified period (e.g., 72 hours).[21]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[24]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

This fluorimetric assay measures the activity of caspases, key mediators of apoptosis.

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

Caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

-

Fluorimeter

Procedure:

-

Culture cells and induce apoptosis with the fluorene derivative.

-

Lyse the cells using a suitable lysis buffer.

-

Add the caspase substrate to the cell lysate.[14]

-

Incubate for a specified time (e.g., 1-2 hours) at 37°C.[14]

-

Measure the fluorescence of the cleaved substrate using a fluorimeter with appropriate excitation and emission wavelengths (e.g., ~400 nm excitation and ~505 nm emission for AFC).[16]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Fluorene derivative stock solution

-

Bacterial culture

-

Cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable broth

-

96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare serial twofold dilutions of the fluorene derivative in the broth in a 96-well plate.[25]

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).[25]

-

Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria, no compound) and negative (broth only) controls.[25]

-

Incubate the plate at 37°C for 18-24 hours.[25]

-

Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀).[12]

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies (e.g., against total and phosphorylated Akt and ERK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells treated with the fluorene derivative.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).[26]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression or phosphorylation levels.[18]

Conclusion

The journey of fluorene-based compounds from a byproduct of coal tar to a cornerstone of modern materials science and medicinal chemistry is a testament to the power of chemical innovation. Their unique structural and electronic properties have enabled the development of a vast and diverse family of molecules with applications ranging from high-efficiency OLEDs to promising anticancer and neuroprotective agents. The continued exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly unlock further potential for this remarkable class of compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medindia.net [medindia.net]

- 9. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The influence of spin-labeled fluorene compounds on the assembly and toxicity of the aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide | PLOS One [journals.plos.org]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. atcc.org [atcc.org]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Innovation: A Deep Dive into the Fundamental Chemistry of the Fluorene Carboxylic Acid Moiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorene ring system, a distinctive tricyclic aromatic hydrocarbon, has long captured the attention of the scientific community. When functionalized with a carboxylic acid group, it gives rise to the fluorene carboxylic acid moiety, a versatile scaffold with significant applications in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the fundamental chemistry of the fluorene carboxylic acid moiety, with a particular focus on fluorene-9-carboxylic acid, offering insights into its synthesis, physicochemical properties, reactivity, and analytical characterization.

Physicochemical and Spectroscopic Properties

The unique structural and electronic features of the fluorene carboxylic acid moiety give rise to a distinct set of physicochemical and spectroscopic properties. A summary of key quantitative data for fluorene-9-carboxylic acid is presented in the tables below, providing a valuable resource for researchers.

Physicochemical Properties of Fluorene-9-Carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Melting Point | 228-231 °C | [1] |

| pKa (in aqueous solution) | 3.61 | |

| Solubility | Sparingly soluble in water | |

| Appearance | White to yellow crystalline powder |

Spectroscopic Data of Fluorene-9-Carboxylic Acid

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.81 (d, 2H), 7.55 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 5.15 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 178.5 (C=O), 145.8 (2C), 141.2 (2C), 128.9 (2C), 127.8 (2C), 125.4 (2C), 120.3 (2C), 52.1 (CH) |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), 1710 (strong, C=O stretch), 1605, 1450 (aromatic C=C stretch)[2] |

| UV-Vis (in Methanol) | λmax (nm): 265, 301, 312 |

Synthesis of Fluorene-9-Carboxylic Acid

A variety of synthetic routes to fluorene-9-carboxylic acid have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below is a comparative summary of common synthetic approaches.

Comparison of Synthetic Methods for Fluorene-9-Carboxylic Acid

| Starting Material | Reagents | Yield (%) | Reference |

| Benzilic acid | Anhydrous AlCl₃, Benzene | 71-81 | |

| Fluorene | Diethyl carbonate, Potassium ethylate | 72.7 | [3] |

| Fluorene | n-Butyllithium, then CO₂ | High | |

| 2-Acetylfluorene | Sodium dichromate, Acetic anhydride | Not specified |

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and analysis of fluorene carboxylic acid derivatives. This section provides step-by-step methodologies for a common synthetic route and a standard analytical technique.

Synthesis of Fluorene-9-Carboxylic Acid from Benzilic Acid

This protocol is adapted from a well-established procedure and provides a reliable method for the laboratory-scale synthesis of fluorene-9-carboxylic acid.[4]

Materials:

-

Benzilic acid (0.2 mole)

-

Anhydrous thiophene-free benzene (700 mL)

-

Anhydrous aluminum chloride (0.6 mole)

-

Ice

-

Concentrated hydrochloric acid (200 mL)

-

10% Sodium carbonate solution

-

Norit (activated carbon)

-

Petroleum ether

Procedure:

-

Cool a mixture of benzilic acid in anhydrous benzene in a 2-L three-necked flask fitted with a reflux condenser and a stirrer in an ice bath until a crystalline mass forms.

-

To the stirred mixture, add anhydrous aluminum chloride in one portion.

-

Heat the mixture to reflux and maintain this temperature for 3 hours.

-

Cool the deep red solution and decompose it by the cautious addition of small pieces of ice, followed by 400 mL of water and 200 mL of concentrated hydrochloric acid.

-

Remove the benzene by steam distillation.

-

Filter the hot mixture to separate the crude product.

-

Crush the product and extract it with boiling 10% sodium carbonate solution.

-

Filter the mixture and repeat the extraction on the residue.

-

Combine the basic filtrates, add Norit, and heat to boiling.

-

Filter the hot solution to remove the Norit.

-

Cool the filtrate and strongly acidify with cold concentrated hydrochloric acid.

-

Collect the precipitated solid on a Büchner funnel, wash with water, and dry.

-

For further purification, stir the product with benzene at 45°C, collect the insoluble portion, and wash with cold benzene and then with petroleum ether.

HPLC Analysis of Fluorene-9-Carboxylic Acid Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and purification of fluorene carboxylic acid and its derivatives.

Instrumentation:

-

Liquid chromatograph equipped with a UV detector.

-

Reverse-phase C18 column.

Mobile Phase:

-

A gradient of acetonitrile and water containing 0.1% formic acid is commonly used.

Procedure:

-

Prepare a standard solution of fluorene-9-carboxylic acid of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test compound in the mobile phase.

-

Set the flow rate and column temperature.

-

Inject the standard solution and record the chromatogram to determine the retention time.

-

Inject the sample solution and record the chromatogram.

-

Identify the peak corresponding to fluorene-9-carboxylic acid based on the retention time.

-

Quantify the amount of the compound by comparing the peak area with that of the standard.

Reactivity and Structure-Activity Relationships